Product packaging for N-Desmethyl imatinib(Cat. No.:CAS No. 404844-02-6)

N-Desmethyl imatinib

货号: B1241021
CAS 编号: 404844-02-6
分子量: 479.6 g/mol
InChI 键: BQQYXPHRXIZMDM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Overview of its Role in Tyrosine Kinase Inhibition Research

The significance of N-Desmethyl Imatinib (B729) in research stems from its comparable in vitro potency to the parent compound, Imatinib. drugbank.comiiarjournals.org It selectively targets and inhibits key tyrosine kinases involved in cancer pathogenesis, such as Bcr-Abl, the fusion protein characteristic of chronic myeloid leukemia (CML), as well as the platelet-derived growth factor receptor (PDGFR) and KIT receptor tyrosine kinases. caymanchem.combiomol.com Research has shown that N-Desmethyl Imatinib inhibits the Bcr-Abl kinase with an IC50 value identical to that of Imatinib, demonstrating its intrinsic activity. caymanchem.combiomol.com

Research Findings Summary

The following tables summarize key comparative data between Imatinib and its primary active metabolite, this compound, based on findings from various research studies.

Table 1: Comparative Pharmacokinetic Properties

Parameter Imatinib This compound Source(s)
Primary Metabolizing Enzymes CYP3A4, CYP2C8 Not directly applicable (is a metabolite) researchgate.netsigmaaldrich.comnih.gov
Plasma Concentration Parent Drug ~10-25% of parent drug caymanchem.comuniversiteitleiden.nlfrontiersin.org
Elimination Half-life (t½) ~18 hours ~40-74 hours drugbank.comascopubs.org

| Plasma Protein Binding | ~95% | Not specified | drugbank.com |

Table 2: Comparative In Vitro Potency Against Bcr-Abl Kinase

Compound IC50 Value Target Kinase Source(s)
Imatinib 38 nM Bcr-Abl caymanchem.combiomol.com

| This compound | 38 nM | Bcr-Abl | caymanchem.combiomol.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H29N7O B1241021 N-Desmethyl imatinib CAS No. 404844-02-6

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-(piperazin-1-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N7O/c1-20-4-9-24(17-26(20)34-28-31-12-10-25(33-28)23-3-2-11-30-18-23)32-27(36)22-7-5-21(6-8-22)19-35-15-13-29-14-16-35/h2-12,17-18,29H,13-16,19H2,1H3,(H,32,36)(H,31,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQYXPHRXIZMDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCNCC3)NC4=NC=CC(=N4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193500
Record name CGP-74588
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404844-02-6
Record name N-Desmethylimatinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404844026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CGP-74588
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CGP-74588
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GOH0N63QD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biochemical Pathways of N Desmethyl Imatinib Formation

Enzymatic N-Demethylation of Imatinib (B729)

The conversion of Imatinib to N-Desmethyl Imatinib is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. hmdb.cacaymanchem.com This enzymatic reaction involves the removal of a methyl group from the piperazine (B1678402) ring of the Imatinib molecule. drugbank.com

CYP3A4 is recognized as the major enzyme responsible for the metabolism of Imatinib, primarily facilitating its conversion to this compound. caymanchem.comdrugbank.compharmgkb.orgbiomol.com Studies using human liver microsomes have consistently demonstrated a strong correlation between the rate of this compound formation and the activity of CYP3A4. nih.govnih.gov This isoform is a lower-affinity but higher-capacity enzyme for this specific metabolic reaction compared to other contributing enzymes. nih.gov However, the role of CYP3A4 is complicated by the fact that Imatinib can act as a mechanism-based inhibitor of this enzyme, a process known as autoinhibition. helsinki.fidoi.orgnih.gov This dose- and time-dependent inactivation of CYP3A4 means its relative contribution to Imatinib metabolism can decrease during prolonged therapy. helsinki.fidoi.orgmdpi.com

Research has established a significant role for Cytochrome P450 2C8 (CYP2C8) in the N-demethylation of Imatinib. nih.govresearchgate.netresearchgate.netnih.govuni-saarland.de In vitro kinetic studies have characterized CYP2C8 as a high-affinity enzyme for this pathway, demonstrating a catalytic efficiency approximately 15 times greater than that of CYP3A4 and CYP3A5. nih.govresearchgate.netnih.govpharmgkb.org The formation of this compound shows a significant correlation with the microsomal oxidation of paclitaxel, a known CYP2C8 substrate. nih.govnih.gov Due to the autoinhibition of CYP3A4 by Imatinib, the metabolic importance of CYP2C8 increases substantially during long-term treatment, where it may become the primary enzyme responsible for Imatinib's elimination. helsinki.fidoi.orgamegroups.cn This significant contribution from CYP2C8 may partly explain the wide inter-patient variability in Imatinib pharmacokinetics. nih.govnih.gov

Cytochrome P450 2C8 (CYP2C8) Contribution

Kinetic Characterization of Imatinib N-Demethylation

The kinetics of Imatinib N-demethylation have been characterized in various in vitro systems, providing insights into the efficiency and affinity of the involved enzymes. In studies with human liver microsomes from multiple donors, the apparent Michaelis constant (Km) for this compound formation ranged from 22 to 55 µM, with a maximum velocity (Vmax) of 85 to 175 pmol of product per mg of protein per minute. nih.gov

Detailed kinetic analyses using cDNA-expressed recombinant enzymes have further elucidated the specific contributions of the key isoforms. nih.gov These studies highlight the high efficiency of CYP2C8 in this metabolic process. nih.govnih.gov

Kinetic Parameters of Imatinib N-Demethylation
Enzyme SystemKinetic ParameterValueReference
Human Liver Microsomes (HLM)Apparent Km22 - 55 µM nih.gov
Vmax85 - 175 pmol/mg protein/min nih.gov
cDNA-Expressed CYP2C8Km11 ± 2 µM (CYP2C81/1 HLM) tandfonline.com
Vmax24.5 pmol/pmol CYP/h nih.gov
Catalytic Efficiency (Vmax/Km)17.5 pmol/pmol CYP/h/µM nih.gov
cDNA-Expressed CYP3A4Vmax52.5 pmol/pmol CYP/h nih.gov
Catalytic Efficiency (Vmax/Km)1.2 pmol/pmol CYP/h/µM nih.gov
cDNA-Expressed CYP3A5Vmax44.1 pmol/pmol CYP/h nih.gov
Catalytic Efficiency (Vmax/Km)1.0 pmol/pmol CYP/h/µM nih.gov

Metabolic Flux and this compound Generation

This compound is the primary circulating active metabolite of Imatinib. drugbank.comnih.gov However, its plasma concentrations are considerably lower than the parent drug, typically accounting for only 10-15% of the Imatinib levels. caymanchem.comnih.govbiomol.com

Physiologically based pharmacokinetic (PBPK) modeling provides a dynamic view of the metabolic flux. researchgate.netuni-saarland.de These models indicate that upon initial administration, approximately 57% of the Imatinib metabolism that forms this compound is mediated by CYP3A4, with CYP2C8 contributing a smaller fraction. researchgate.netnih.govuni-saarland.de However, this balance shifts significantly with continued therapy. Due to the time-dependent autoinhibition of CYP3A4 by Imatinib, the metabolic burden progressively transfers to CYP2C8. doi.org During long-term treatment, the contribution of CYP2C8 to the hepatic elimination of Imatinib can increase to as much as 65-75%, establishing it as the key enzyme in the steady-state metabolism of the drug. doi.org

Pharmacokinetic Profile and Disposition of N Desmethyl Imatinib

Systemic Exposure and Relative Plasma Concentrations

Following oral administration of Imatinib (B729), the time to reach maximum plasma concentration (Tmax) for N-Desmethyl Imatinib is generally longer than for Imatinib. Studies have shown the Tmax for this compound to be approximately 6 hours, compared to 2 to 4 hours for Imatinib. ersnet.orgnih.gov The elimination half-life of this compound is also significantly longer than that of Imatinib, with estimates of approximately 40 to 74.3 hours, compared to about 18 hours for the parent drug. drugbank.comascopubs.org This longer half-life suggests a slower elimination rate for the metabolite.

Interactive Table: Pharmacokinetic Parameters of Imatinib and this compound

ParameterImatinibThis compound
Tmax (hours) 2-4~6
Elimination Half-life (hours) ~1840 - 74.3
Relative Plasma Concentration 100%10-18% of Imatinib

Elimination Kinetics and Pathways

The elimination of this compound, much like its parent compound, is a complex process primarily involving the liver and to a lesser extent, the kidneys.

Both Imatinib and this compound predominantly undergo hepatic elimination. researchgate.net The biotransformation of Imatinib to this compound is a critical step, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. researchgate.net Specifically, CYP3A4 is the major enzyme responsible for this N-demethylation process. drugbank.comnih.gov Other CYP isoenzymes, including CYP2C8, CYP1A2, CYP2D6, CYP2C9, and CYP2C19, are also involved, but to a lesser extent. drugbank.comnih.govresearchgate.net

The formation of this compound is considered a clinically important inactivating process for Imatinib, although the metabolite itself retains pharmacological activity. researchgate.net Studies using human liver microsomes have confirmed the significant roles of both CYP3A4 and CYP2C8 in the N-demethylation of Imatinib. nih.gov The involvement of multiple CYP enzymes contributes to the inter-individual variability observed in Imatinib and this compound pharmacokinetics. nih.gov Following metabolism, the majority of the dose is eliminated in the feces (68%) with a smaller portion in the urine (13%), primarily as metabolites. drugbank.com

Hepatic Clearance Mechanisms

Tissue Distribution and Penetration Studies

The distribution of this compound into various tissues is a key determinant of its pharmacological effect and potential toxicity.

Studies in rats have demonstrated that both Imatinib and its metabolite, this compound, exhibit good tissue penetration and distribution into various organs. eurekaselect.combenthamdirect.com A validated LC-MS/MS method was used to quantify the levels of both compounds in plasma, bone marrow, brain, heart, liver, and kidney. eurekaselect.combenthamdirect.com The results indicated significant penetration into these tissues, with the notable exception of the brain. eurekaselect.combenthamdirect.com A significant finding was the substantial penetration of both Imatinib and this compound into the bone marrow. eurekaselect.combenthamdirect.com

The penetration of this compound into the central nervous system (CNS) is limited. researchgate.netnih.gov This is consistent with the findings for the parent drug, Imatinib, which also shows minimal CNS penetration. researchgate.netiiarjournals.org The blood-brain barrier effectively restricts the entry of these compounds into the brain, as evidenced by the low concentrations found in brain tissue in animal studies. eurekaselect.combenthamdirect.com This limited CNS penetration has implications for the treatment of brain-related malignancies. iiarjournals.org

Accumulation in Target Tissues

This compound, the primary active metabolite of imatinib, demonstrates significant penetration and distribution into various tissues. benthamdirect.comeurekaselect.com Studies in rats have shown that both imatinib and this compound achieve good tissue penetration, with the exception of the brain. benthamdirect.comeurekaselect.com Notably, high concentrations of both compounds have been observed in the bone marrow, a critical target tissue for the treatment of hematological malignancies like chronic myeloid leukemia (CML). benthamdirect.comeurekaselect.com

In nonclinical studies involving rats and cynomolgus monkeys, this compound was detectable in both plasma and lung tissue. atsjournals.org However, its exposure was found to be low in comparison to the parent drug, imatinib, accounting for less than 15% of the parent exposure in these tissues. atsjournals.org These findings suggest that while this compound is distributed to target tissues, its concentrations are generally lower than those of imatinib. atsjournals.org

The following table summarizes the tissue distribution findings for this compound from a study in rats.

Table 1: Tissue Distribution of this compound in Rats

Tissue Penetration
Liver Good
Kidney Good
Heart Good
Bone Marrow Good
Brain Poor

Data derived from studies in rats following oral administration of imatinib. benthamdirect.comeurekaselect.com

Protein Binding Dynamics of this compound

Interaction with Plasma Proteins (e.g., Alpha-1 Acid Glycoprotein)

This compound, much like its parent compound imatinib, exhibits high binding to plasma proteins. frontiersin.orgnih.gov The primary binding proteins are albumin and, with higher affinity, alpha-1 acid glycoprotein (B1211001) (AAG). frontiersin.orgnih.govresearchgate.net The extent of protein binding is a critical determinant of the unbound, pharmacologically active fraction of the drug. frontiersin.org In vitro studies have shown that the plasma protein binding of this compound is similar to that of imatinib. frontiersin.orgnih.gov

The binding characteristics of this compound to plasma proteins are species-dependent, with high binding observed in humans and rodents. nih.gov Research indicates that AAG, an acute phase reactant protein, plays a significant role in the binding of both imatinib and this compound. nih.goviiarjournals.org Elevated levels of AAG, which can occur in conditions like cancer, can potentially decrease the unbound fraction of the drug. iiarjournals.org

A study investigating the binding of this compound to individual plasma proteins revealed the following binding rates at a concentration of 2000 ng/mL:

Albumin: 91.3 ± 1.5%

Alpha-1 Acid Glycoprotein: 63.7 ± 1.3%

Globulin: 67.5 ± 7.3% bvsalud.org

Unbound Fraction Determination and Variability

The unbound fraction of this compound in plasma is a key parameter influencing its pharmacological activity, as only the free drug can interact with its target. frontiersin.org Determination of the unbound fraction has been the subject of several studies, revealing significant inter-individual variability. researchgate.netnih.gov

In a study involving 44 patients with chronic myeloid leukemia, the mean unbound fraction of this compound was found to be 5.10%, with a high inter-individual variability (coefficient of variation of 71%). researchgate.netnih.gov For a subset of these patients, the intra-individual variability was also notable at 34%. researchgate.netnih.gov Another study in patients with gastrointestinal stromal tumors (GIST) reported a protein binding rate for this compound ranging from 98.2% to 99.7%, corresponding to an unbound fraction of 0.3% to 1.8%. frontiersin.org

The table below presents data on the unbound fraction of this compound from different studies.

Table 2: Unbound Fraction of this compound in Human Plasma

Patient Population Mean Unbound Fraction (%) Inter-individual Variability (CV%) Reference
Chronic Myeloid Leukemia 5.10 71 researchgate.netnih.gov
Gastrointestinal Stromal Tumors 0.3 - 1.8 Not Reported frontiersin.org

This variability underscores the complexity of predicting the precise pharmacologically active concentration of this compound in individual patients based on total plasma concentrations alone. researchgate.netnih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation

Model Development and Validation for Parent-Metabolite Systems

Physiologically based pharmacokinetic (PBPK) modeling has emerged as a powerful tool to describe and predict the complex pharmacokinetics of imatinib and its main active metabolite, this compound. uni-saarland.deresearchgate.netnih.gov These models integrate drug-specific properties with physiological information to simulate the absorption, distribution, metabolism, and excretion of both the parent drug and its metabolite. nih.govuni-saarland.deresearchgate.net

The development of a parent-metabolite whole-body PBPK model for imatinib and this compound involves incorporating key metabolic pathways. uni-saarland.deresearchgate.net The metabolism of imatinib to this compound is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C8. uni-saarland.deresearchgate.netmedicinearticle.com These enzymes, along with transporters like P-glycoprotein, are integrated into the model to simulate the metabolic conversion and transport of both compounds. uni-saarland.deresearchgate.net

Validation of these PBPK models is performed by comparing the predicted plasma concentration-time profiles of imatinib and this compound with observed clinical data from various studies, including those in healthy subjects and cancer patients. uni-saarland.deresearchgate.netnih.gov Successful models have demonstrated the ability to accurately describe the pharmacokinetics across a wide range of doses. uni-saarland.de For instance, one such model was developed using 60 plasma concentration-time profiles and was shown to be robust in describing the pharmacokinetics of both imatinib and this compound. uni-saarland.deresearchgate.netnih.gov

Prediction of this compound Pharmacokinetics in Diverse Populations

A key application of PBPK modeling is the prediction of this compound pharmacokinetics in diverse populations where clinical data may be limited. nih.govuni-saarland.defrontiersin.org These models can account for inter-individual variability by incorporating factors such as age, ethnicity, organ function, and genetic polymorphisms of drug-metabolizing enzymes and transporters. nih.govnih.gov

PBPK models have been utilized to predict the pharmacokinetics of imatinib and this compound in pediatric populations. frontiersin.org By scaling the adult model, researchers can simulate drug exposure in children and help inform optimal dosing regimens. frontiersin.org One study used a PBPK model to evaluate imatinib pharmacokinetics in pediatric patients and found that the model could accurately predict drug interactions. frontiersin.org

Furthermore, PBPK modeling has been applied to investigate inter-ethnic differences in imatinib and, by extension, this compound pharmacokinetics. nih.govresearchgate.netpaganz.org These models can simulate the impact of ethnic variations in enzyme abundance and body size on drug disposition. nih.govresearchgate.net For example, simulations have suggested potential differences in the required initial dose of imatinib between populations of European and African ancestry. nih.govresearchgate.netpaganz.org Such predictions, while requiring clinical validation, highlight the potential of PBPK modeling to guide personalized medicine approaches.

Molecular and Cellular Pharmacodynamics of N Desmethyl Imatinib

Tyrosine Kinase Inhibition Spectrum

N-Desmethyl Imatinib (B729) is recognized as a multi-target tyrosine kinase inhibitor, demonstrating activity against several key enzymes involved in cellular signaling and proliferation. medchemexpress.commedchemexpress.com Its inhibitory profile largely mirrors that of imatinib, targeting the Abelson tyrosine kinase (Abl), the Bcr-Abl fusion protein, the platelet-derived growth factor receptor (PDGFR), and the KIT receptor tyrosine kinase. caymanchem.comuniversiteitleiden.nldrugbank.com

N-Desmethyl Imatinib functions as a c-Abl tyrosine kinase inhibitor. medchemexpress.commedchemexpress.com Its mechanism involves selectively binding to and stabilizing an inactive conformation of the c-Abl kinase. scbt.com This stabilization effectively disrupts the binding of ATP to the kinase's active site, which in turn prevents the phosphorylation of substrate proteins and inhibits the downstream signaling pathways mediated by c-Abl. medchemexpress.commedchemexpress.comscbt.com

The compound is an established inhibitor of the platelet-derived growth factor receptor (PDGFR). caymanchem.commedchemexpress.comresearchgate.net Like its parent drug, imatinib, which is known to block both PDGFR-alpha and PDGFR-beta, this compound interferes with the signaling cascade initiated by platelet-derived growth factor. universiteitleiden.nlnih.govnih.gov This inhibition hampers the autophosphorylation of the receptor, a critical step in its activation. medchemexpress.comgenesandcancer.com

This compound modulates the activity of the KIT receptor tyrosine kinase, a key driver in certain types of tumors. caymanchem.comuniversiteitleiden.nl Imatinib and its metabolite inhibit the constitutively active, mutated forms of the c-Kit receptor. drugbank.comhaematologica.orguniversiteitleiden.nl By blocking the tyrosine kinase activity of KIT, this compound can inhibit proliferation and induce apoptosis in cells that depend on this signaling pathway. drugbank.com

A primary target for this compound is the Bcr-Abl fusion protein, the hallmark of chronic myeloid leukemia (CML). caymanchem.comascopubs.org The compound has been shown to block the protein tyrosine kinase associated with Bcr-Abl. ascopubs.org Research indicates that this compound inhibits the Bcr protein by targeting its ATP-binding site, which alters the protein's conformational stability and impacts its kinase activity. scbt.com

There are some differing findings in the literature regarding its potency compared to the parent drug. One study reports that this compound has the same in vitro potency at Bcr-Abl kinase as imatinib, with an IC50 value of 38 nM for both compounds. caymanchem.com However, another report suggests that the N-desmethyl-metabolite is substantially less active than imatinib as a Bcr-Abl kinase inhibitor. researchgate.net Despite its in vitro activity, its plasma concentrations are generally found to be only 10-15% of the levels of imatinib. caymanchem.comuniversiteitleiden.nl

Table 1: Comparative In Vitro Potency of this compound

Kinase Target This compound IC50 Imatinib IC50 Reference

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

KIT Receptor Tyrosine Kinase Modulation

Mechanism of Kinase Binding and Structural Interaction

The inhibitory action of this compound is rooted in its specific structural interaction with the target kinases, particularly at the adenosine (B11128) triphosphate (ATP) binding pocket. drugbank.comscbt.com This mechanism is characteristic of a Type 2 kinase inhibitor, which binds to an inactive conformation of the kinase domain. researchgate.net

This compound functions as a competitive inhibitor at the ATP-binding site of the target kinase. drugbank.comscbt.comscbt.com It binds to the catalytic domain of kinases like c-Abl, preventing the enzyme from phosphorylating its substrates. medchemexpress.commedchemexpress.com By occupying the ATP pocket, this compound stabilizes an inactive, non-functional state of the enzyme. scbt.com Specifically for Abl kinase, imatinib is known to bind to the "DFG-out" conformation, where the Asp-Phe-Gly motif at the start of the activation loop is flipped from its active-state position. researchgate.net This prevents ATP from binding and locks the kinase in a catalytically inactive state. researchgate.netfrontiersin.org The structural interactions of this compound are believed to follow this same principle, thereby disrupting the phosphorylation dynamics and downstream signaling that drive oncogenic processes. scbt.com

Influence on Protein Conformational Stability

The mechanism of action of this compound, like its parent compound, is intrinsically linked to its ability to influence the conformational state of its target kinases. Research indicates that this compound selectively binds to and stabilizes the inactive conformation of kinases such as c-Abl and Bcr-Abl. scbt.comscbt.com This binding occurs at the ATP-binding site of the kinase domain. scbt.com

By stabilizing this inactive, non-functional state, the compound prevents the protein from adopting the active conformation necessary for enzymatic activity. scbt.com This alteration of the protein's structural dynamics is a key feature of its inhibitory effect, as it disrupts the kinase's ability to bind ATP and subsequently phosphorylate its target substrates. scbt.comscbt.com The flexibility of the inhibitor molecule is crucial for adapting to the specific three-dimensional structure of the kinase's ATP-binding pocket. researchgate.netcore.ac.uk The interaction effectively locks the kinase in a closed or folded state, thereby inhibiting its function. scbt.com

Downstream Signaling Pathway Modulation

By inhibiting key tyrosine kinases, this compound effectively blocks the initiation and propagation of signals along several downstream pathways that are critical for cell function and survival. scbt.com

This compound demonstrates potent inhibition of the Bcr-Abl tyrosine kinase. caymanchem.comhmdb.ca By occupying the ATP-binding pocket in the kinase's inactive state, it directly prevents the phosphorylation of proteins that act as substrates in the Bcr-Abl signal transduction pathway. scbt.comresearchgate.net This prevention of substrate phosphorylation is the central mechanism by which it disrupts the oncogenic signaling driven by Bcr-Abl. medchemexpress.commedchemexpress.commedchemexpress.com

In vitro studies have established that this compound has the same potency against the Bcr-Abl kinase as Imatinib itself. caymanchem.combiomol.com This equipotency highlights its significant contribution to the pharmacological activity observed.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Target KinaseInhibitory Concentration (IC50)Reference
Bcr-Abl38 nM caymanchem.combiomol.com

Research has indicated that this compound plays a role in modulating inflammatory processes. medchemexpress.commedchemexpress.commedchemexpress.com In vitro models have shown that the compound can inhibit c-Abl-mediated downstream inflammatory signaling pathways. medchemexpress.commedchemexpress.com This includes the inhibition of neuroinflammatory activity, suggesting a potential role in the study of neurodegenerative conditions where such pathways are implicated. medchemexpress.commedchemexpress.commedchemexpress.com Some studies in animal models have also noted an increase in inflammatory signaling pathways associated with certain disease states, highlighting the complex role of kinase signaling in inflammation. researchgate.net

The impact of this compound on cell fate has been investigated in various research models, particularly in leukemia cell lines. Studies using the Bcr-Abl-positive K562 cell line, which is sensitive to Imatinib, have shown that this compound is capable of inhibiting cell proliferation and inducing apoptosis. nih.gov However, its effect was reported to be approximately three to four times lower than that of Imatinib in the same cell line. nih.govnih.gov

In contrast, in a multidrug-resistant variant of the K562 cell line (K562/Dox), which overexpresses P-glycoprotein (P-gp), this compound at concentrations up to 20 μM did not substantially inhibit cell proliferation or induce apoptosis. nih.gov This suggests that its efficacy can be limited by cellular mechanisms of drug resistance. nih.gov The antiproliferative and pro-apoptotic properties are central to its therapeutic potential, mirroring the effects of Imatinib in preclinical models of various proliferative diseases. ersnet.org

Table 2: Effects of this compound in K562 Leukemia Cell Models

Cell LineKey CharacteristicEffect on ProliferationInduction of ApoptosisReference
K562Imatinib-sensitiveInhibitedInduced nih.gov
K562/DoxP-gp overexpressing, multidrug-resistantNo substantial inhibitionNot induced nih.gov

Interactions of N Desmethyl Imatinib in Polypharmacy and Metabolic Contexts

Role as an Enzyme Inhibitor

N-Desmethyl imatinib (B729), alongside its parent drug imatinib, contributes to the inhibition of several key drug-metabolizing enzymes. uni-saarland.deresearchgate.netnih.govnih.gov This inhibitory activity can alter the metabolism of co-administered medications, leading to potential changes in their efficacy and toxicity profiles.

Inhibition of Cytochrome P450 Enzymes (e.g., CYP2C8, CYP2D6, CYP3A4)

Research has demonstrated that both imatinib and its main metabolite, N-desmethyl imatinib (NDMI), act as inhibitors of several cytochrome P450 (CYP) enzymes, including CYP2C8, CYP2D6, and CYP3A4. uni-saarland.deresearchgate.netnih.govnih.gov This inhibition can affect their own metabolism as well as the exposure to other drugs. uni-saarland.deresearchgate.netnih.govnih.gov While CYP3A4 is a major enzyme in the metabolism of imatinib, studies suggest that upon chronic treatment, CYP2C8 may play a more significant role due to a mechanism-based auto-inhibition of CYP3A4 by imatinib. nih.gov

The inhibitory potential of this compound, in conjunction with imatinib, underscores the complexity of predicting drug interactions. The table below summarizes the key enzymes inhibited by the imatinib-N-desmethyl imatinib system.

EnzymeRole in Drug MetabolismInhibition by Imatinib/N-Desmethyl Imatinib
CYP2C8 Metabolizes various drugs, including some anticancer agents and antidiabetics.Both imatinib and this compound are inhibitors. uni-saarland.deresearchgate.netnih.govnih.gov
CYP2D6 Responsible for the metabolism of a wide range of drugs, including antidepressants, antipsychotics, and beta-blockers.Both imatinib and this compound are inhibitors. uni-saarland.deresearchgate.netnih.govnih.gov
CYP3A4 A major enzyme involved in the metabolism of over 50% of clinically used drugs.Both imatinib and this compound are inhibitors. uni-saarland.deresearchgate.netnih.govnih.gov Imatinib is considered a moderate inhibitor of CYP3A4. nih.gov

Drug-Drug Interaction (DDI) Potential

The inhibitory effects of this compound on CYP enzymes contribute significantly to its drug-drug interaction (DDI) potential. uni-saarland.deresearchgate.netnih.govnih.gov These interactions can manifest in two primary ways: the influence of this compound on co-administered medications and the impact of other drugs on the exposure of this compound itself.

Influence on Co-administered Medications

The inhibition of CYP enzymes by imatinib and this compound can lead to increased plasma concentrations of co-administered drugs that are substrates of these enzymes. For example, the co-administration of imatinib with simvastatin, a CYP3A4 substrate, resulted in a significant increase in the exposure of simvastatin. researchgate.net This highlights the clinical relevance of these interactions, as elevated levels of co-administered drugs can increase the risk of adverse effects. goodrx.com For instance, imatinib can slow the metabolism of calcium channel blockers and warfarin, potentially leading to hypotension or increased bleeding risk, respectively. goodrx.com

Impact of CYP450 Inducers and Inhibitors on this compound Exposure

The exposure of this compound is susceptible to alterations by drugs that induce or inhibit its metabolizing enzymes, primarily CYP3A4 and CYP2C8. uni-saarland.deresearchgate.netnih.govnih.gov

CYP450 Inducers: Co-administration with potent CYP3A4 inducers, such as rifampicin (B610482), can significantly decrease the plasma concentrations of imatinib and consequently affect the levels of this compound. nih.govnih.gov One study showed that rifampicin decreased imatinib exposure 3-fold while more than doubling the exposure to this compound, indicating a complex interaction. nih.gov Other inducers like St. John's wort and certain anti-seizure medications can also lower imatinib levels, potentially reducing its efficacy. goodrx.comaacrjournals.org

CYP450 Inhibitors: Conversely, co-administration with strong CYP3A4 inhibitors, like ketoconazole (B1673606), can increase the exposure to imatinib. nih.govaacrjournals.org For instance, ketoconazole was found to increase the area under the curve (AUC) of imatinib by 40%. aacrjournals.org Similarly, other CYP3A4 inhibitors like certain antimicrobials and grapefruit juice can increase imatinib levels, raising the risk of side effects. goodrx.comdrugs.com The effect of inhibitors on this compound levels is also a critical consideration. For example, gemfibrozil, a strong CYP2C8 inhibitor, reduced the AUC of this compound by 48%, indicating specific inhibition of its formation. researchgate.net

The table below provides examples of how inducers and inhibitors can affect imatinib and this compound exposure.

Interacting DrugMechanismEffect on Imatinib ExposureEffect on this compound Exposure
Rifampicin CYP3A4/CYP2C8 InducerDecreased nih.govnih.govIncreased nih.gov
Ketoconazole CYP3A4 InhibitorIncreased nih.govaacrjournals.orgNot explicitly stated in the provided context.
Gemfibrozil CYP2C8 InhibitorNot significantly changedDecreased researchgate.net
Efavirenz Mixed Inducer/InhibitorDecreasedIncreased nih.gov

Interaction with Drug Transporters (e.g., P-glycoprotein)

In addition to metabolic enzymes, drug transporters play a crucial role in the disposition of imatinib and this compound. uni-saarland.deresearchgate.netnih.govnih.gov P-glycoprotein (P-gp), an efflux transporter, is of particular importance.

Substrate Activity for Efflux Transporters

Imatinib is a known substrate for several efflux transporters, including P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (ABCG2). amegroups.cn While the direct substrate activity of this compound for P-gp is an area of ongoing research, its interaction with this transporter has been noted. scilit.com The transport of imatinib by P-gp can influence its absorption and distribution. uni-saarland.deresearchgate.netnih.govnih.gov The interplay between metabolism by CYP enzymes and transport by P-gp adds another layer of complexity to the pharmacokinetic profile of imatinib and its primary metabolite.

Implications for Intracellular Accumulation

The intracellular concentration of this compound, the primary active metabolite of imatinib, is a critical determinant of its therapeutic efficacy and is significantly influenced by the interplay of drug transporters, particularly in the context of polypharmacy and metabolic variations.

Research has demonstrated that the accumulation of this compound within cells is not a simple passive process but is actively modulated by efflux transporters. One of the key players in this process is P-glycoprotein (P-gp, also known as ABCB1 or MDR1). Studies using Bcr-Abl-positive leukemia cell lines have shown that this compound can accumulate in significantly higher amounts than the parent drug, imatinib, in sensitive cells (K562). However, in multidrug-resistant cells (K562/Dox) that overexpress P-gp, the intracellular level of this compound was markedly lower than that of imatinib. nih.gov This suggests that this compound is a potent substrate for P-gp, which actively pumps the metabolite out of the cell, thereby reducing its intracellular concentration and potentially compromising its therapeutic effect in resistant cells. nih.govresearchgate.net

Further investigations have corroborated that this compound is an excellent substrate for P-gp. nih.gov In resistant K562/Dox cells, this compound, even at concentrations up to 20 μM, did not induce significant apoptosis or inhibit cell proliferation, in stark contrast to its effects on sensitive K562 cells. nih.gov This highlights the critical role of P-gp in mediating resistance by limiting the intracellular accumulation of this active metabolite.

Another important efflux transporter influencing this compound levels is the ATP-binding cassette sub-family G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP). diva-portal.org Studies have shown that the expression of wild-type ABCG2 reduces the intracellular accumulation of this compound. diva-portal.org Interestingly, the efficacy of this compound appears to be more significantly affected by ABCG2 expression than that of imatinib, indicating that reduced ABCG2 function could lead to a greater increase in the intracellular concentration of the metabolite compared to the parent compound. diva-portal.org

The intracellular accumulation of this compound is therefore a complex balance between influx and efflux mechanisms. While the uptake mechanisms are less clearly defined, the role of efflux transporters like P-gp and ABCG2 is well-established in limiting its intracellular concentration. mdpi.com Polypharmacy, where co-administered drugs can induce or inhibit these transporters, can have significant implications. For instance, a drug that induces P-gp or ABCG2 expression could lead to lower intracellular this compound levels and potentially reduced efficacy. Conversely, an inhibitor of these transporters could increase its intracellular accumulation, possibly enhancing its therapeutic effect but also potentially increasing the risk of toxicity.

The unbound fraction of this compound in plasma, which is the portion available to enter cells, also plays a role. researchgate.net There is significant inter-individual variability in the unbound fraction of both imatinib and this compound. researchgate.net This variability, coupled with the activity of efflux transporters, contributes to the wide range of intracellular concentrations observed among patients.

Table 1: Intracellular Accumulation of this compound in Leukemia Cell Lines

Cell LineP-gp ExpressionRelative Intracellular Accumulation of this compound vs. ImatinibReference
K562 (sensitive)LowSignificantly higher nih.govresearchgate.net
K562/Dox (resistant)High (overexpression)Significantly lower nih.govresearchgate.net

Table 2: Key Transporters Affecting Intracellular this compound Concentration

TransporterFunctionEffect on Intracellular this compoundReference
P-glycoprotein (P-gp/ABCB1)Efflux pumpDecreases accumulation nih.govmdpi.com
ABCG2 (BCRP)Efflux pumpDecreases accumulation diva-portal.org

N Desmethyl Imatinib in Disease Pathophysiology and Response Mechanisms

Relevance in Solid Tumors

The relevance of N-desmethyl imatinib (B729) extends to solid tumors, particularly Gastrointestinal Stromal Tumors (GIST). researchgate.netgsconlinepress.com Similar to its action in hematologic cancers, it targets the c-Kit and platelet-derived growth factor receptor (PDGFR) tyrosine kinases, which are crucial drivers in the majority of GISTs. caymanchem.comgsconlinepress.com The metabolite's activity is considered alongside the parent drug's when evaluating treatment efficacy. frontiersin.orgfrontiersin.org Research indicates that trough concentrations of both imatinib and the total concentration of imatinib plus N-desmethyl imatinib are important for predicting treatment outcomes in patients with advanced GIST. frontiersin.orgfrontiersin.org

Research in Neurodegenerative Disease Models

Emerging research has pointed to a potential role for this compound in the context of neurodegenerative diseases. Studies in in-vitro models suggest that it can inhibit c-Abl tyrosine kinase, a protein implicated in the pathological processes of neurodegenerative disorders like Parkinson's disease. medchemexpress.commedchemexpress.com By binding to the c-Abl catalytic domain, this compound can prevent substrate phosphorylation and inhibit downstream inflammatory signaling pathways associated with neuroinflammation and neurodegeneration. medchemexpress.commedchemexpress.com

Investigation in Pulmonary Cardiovascular System Disorders

This compound has been investigated for its potential therapeutic effects in disorders of the pulmonary cardiovascular system, such as pulmonary arterial hypertension (PAH). google.com The rationale for its use stems from its potent inhibition of the platelet-derived growth factor receptor (PDGFR), a key player in the vascular remodeling seen in PAH. google.com Nonclinical studies have explored inhaled formulations of imatinib to maximize lung exposure while minimizing systemic side effects, and these studies have detected this compound in both plasma and lung tissue, though at low levels compared to the parent compound. atsjournals.orgaerovatetx.com

Role in Mechanisms of Drug Resistance

Despite its therapeutic contributions, this compound is also implicated in mechanisms of drug resistance to imatinib therapy.

Transporter-Mediated Resistance (e.g., ABCB1 Overexpression)

A significant mechanism of resistance involves the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. ijrrjournal.comnih.gov this compound has been identified as a substrate for P-gp. nih.gov In cancer cells that overexpress ABCB1, the efflux of this compound is increased, leading to lower intracellular concentrations and consequently, reduced therapeutic efficacy. nih.govresearchgate.net In fact, some studies suggest that this compound is a more potent substrate for ABCB1 than imatinib itself. nih.govmdpi.com This transporter-mediated resistance is a critical factor in treatment failure, particularly in advanced stages of CML. nih.govijrrjournal.com

Metabolic Enzyme Variability and Resistance

The metabolism of imatinib to this compound is primarily carried out by the cytochrome P450 enzymes CYP3A4 and CYP2C8. nih.govresearchgate.net Genetic variability (polymorphisms) in these enzymes can lead to significant inter-individual differences in the rate of metabolism, affecting the plasma concentrations of both imatinib and this compound. nih.govresearchgate.net This variability can influence both the efficacy and the development of resistance. For instance, altered enzyme activity could lead to either sub-therapeutic levels of the active compounds or, conversely, concentrations that contribute to toxicity. The interplay between imatinib, this compound, and metabolic enzymes is a key area of investigation for personalizing therapy and overcoming resistance. nih.govuni-saarland.de

Table of Kinase Inhibition by Imatinib and this compound

Compound Target Kinase IC50 (nM) Disease Relevance
Imatinib Bcr-Abl 38 Chronic Myeloid Leukemia
This compound Bcr-Abl 38 Chronic Myeloid Leukemia
Imatinib c-Kit - Gastrointestinal Stromal Tumors
This compound c-Kit - Gastrointestinal Stromal Tumors
Imatinib PDGFR - Gastrointestinal Stromal Tumors, Pulmonary Arterial Hypertension
This compound PDGFR - Gastrointestinal Stromal Tumors, Pulmonary Arterial Hypertension
Imatinib c-Abl - Neurodegenerative Disease Models
This compound c-Abl - Neurodegenerative Disease Models

IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity in vitro. Data for c-Kit and PDGFR are not specified with precise IC50 values in the provided context but are established targets.

Table of Compound Names

Compound Name
Imatinib
This compound
P-glycoprotein (P-gp)
Simvastatin
Metoprolol
Ritonavir
Ketoconazole (B1673606)
Rifampin
Gemfibrozil
Midazolam
Paclitaxel
Quercetin
Troleandomycin
Testosterone
Cytarabine
Dasatinib
Nilotinib
Bosutinib
Sunitinib
Erlotinib
Nifedipine
Voriconazole

Advanced Analytical Methodologies for N Desmethyl Imatinib Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the preferred method for the analysis of N-Desmethyl Imatinib (B729) in biological samples. oup.com This preference is due to the high sensitivity and selectivity offered by LC-MS/MS compared to other methods like liquid chromatography with ultraviolet detection (LC-UV), which can lack sensitivity and have a limited linear range. oup.com The robustness of LC-MS/MS allows for reliable quantification, which is essential for understanding the pharmacokinetic profile of this active metabolite. oup.com

The development and validation of LC-MS/MS methods for N-Desmethyl Imatinib quantification adhere to stringent parameters to ensure reliable and reproducible results.

Specificity: Method specificity is achieved by operating the mass spectrometer in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and internal standard. For this compound, common transitions include m/z 480 → 394 and m/z 479.6 → 394.0. oup.comresearchgate.netnih.gov This highly selective detection ensures that no significant interference from endogenous components of the biological matrix is observed at the analyte's retention time. oup.com

Linearity, Precision, and Accuracy: Validated methods demonstrate excellent linearity across a specific concentration range, with high precision and accuracy. The intra-day and inter-day precision, typically expressed as the percentage relative standard deviation (%RSD) or coefficient of variation (CV%), are generally required to be less than 15%. oup.comresearchgate.netnih.gov Accuracy is expected to be within ±15% of the nominal concentration (85-115%). oup.comresearchgate.netnih.gov The lower limit of quantification (LLOQ) is established as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. rsc.org

Interactive Table: Validation Parameters for this compound Quantification by LC-MS/MS

ParameterThis compoundImatinib (for comparison)Source
Linearity Range 3–700 ng/mL8–5,000 ng/mL oup.com, nih.gov
10–10,000 ng/mL10–10,000 ng/mL researchgate.net
10–1500 ng/mL (DBS)50–7500 ng/mL (DBS) plos.org
LLOQ 3 ng/mL8 ng/mL oup.com, nih.gov
10 ng/mL10 ng/mL researchgate.net
Intra-day Precision (%CV) < 15%< 15% oup.com, nih.gov
Inter-day Precision (%CV) < 15%< 15% oup.com, nih.gov
Accuracy 85–115%85–115% oup.com, nih.gov
within ±15% (RE)within ±15% (RE) researchgate.net

LC-MS/MS methods have been successfully developed and validated for the quantification of this compound in a variety of biological matrices.

Plasma: Human and rat plasma are the most common matrices for analysis, with numerous methods established for pharmacokinetic studies and clinical monitoring. oup.combenthamdirect.combohrium.comijpscr.info

Tissues: The application has been extended to tissue homogenates to study drug distribution. A validated LC-MS/MS method was used to determine the concentration of this compound in rat tissues, including the liver, kidney, heart, brain, and bone marrow. benthamdirect.comeurekaselect.comresearchgate.net These studies revealed good tissue penetration and distribution, with the notable exception of the brain. benthamdirect.comeurekaselect.com The research also provided the first report of significant penetration of this compound into rat bone marrow. benthamdirect.comeurekaselect.com

Dried Blood Spots (DBS): To facilitate sample collection, an LC-MS/MS method for quantifying this compound (norimatinib) from finger-prick dried blood spots has been developed. plos.orgnih.gov This minimally invasive technique is a patient-friendly alternative to conventional venous blood draws. plos.org

Application in Biological Matrices (Plasma, Tissues)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Unbound Fraction Studies

While total drug concentration is commonly measured, the unbound (free) fraction is the pharmacologically active portion. Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) offers higher resolution and faster analysis times, making it well-suited for complex analyses such as determining the unbound fraction of this compound. nih.govresearchgate.net

These studies typically couple UPLC-MS/MS with an ultrafiltration step to separate the free drug from protein-bound drug in plasma. researchgate.netnih.govresearchgate.net Research has shown that the mean unbound fraction of this compound is approximately 3.6% to 5.1%, though with significant inter-individual variability. nih.govresearchgate.netresearchgate.net The validation of these methods is particularly challenging due to the potential for non-specific binding of the analyte to the ultrafiltration device, which can compromise the accuracy of the results. nih.gov A validated UPLC-MS/MS method for quantifying unbound this compound reported an LLOQ of 20 ng/mL, with intraday and interday CVs ranging from 5.4% to 12.4% and 5.4% to 16.1%, respectively. nih.govresearchgate.net

Sample Preparation Strategies for Complex Biological Samples

Effective sample preparation is a critical step to remove interferences, such as proteins and phospholipids, and to concentrate the analyte before LC-MS/MS analysis. ijpscr.infonih.gov

Protein Precipitation (PPT): This is the most common and straightforward approach for plasma samples. nih.govwisdomlib.org It involves adding a solvent, typically methanol (B129727) or acetonitrile, to precipitate proteins, which are then removed by centrifugation. oup.comnih.govnih.gov Acetonitrile is often considered superior for protein removal. nih.gov

Solid-Phase Extraction (SPE): SPE is a more advanced technique that provides cleaner extracts compared to PPT, resulting in reduced matrix effects and improved sensitivity. nih.govresearchgate.net This method uses a solid sorbent (e.g., C18) to selectively retain the analyte while interferences are washed away. nih.gov

Liquid-Liquid Extraction (LLE): LLE is another technique used to produce clean samples by partitioning the analyte between two immiscible liquid phases. nih.govresearchgate.net

The choice of sample preparation technique depends on the required sensitivity, sample matrix complexity, and desired throughput. While PPT is simple and fast, SPE often yields cleaner samples, which can be crucial for achieving the lowest limits of detection and minimizing ion suppression in the mass spectrometer. nih.gov

Pharmacogenomic and Biomarker Investigations of N Desmethyl Imatinib

Influence of Genetic Polymorphisms on N-Desmethyl Imatinib (B729) Levelsfrontiersin.orgfrontiersin.orgthieme-connect.de

Genetic variations in enzymes and transporters involved in drug metabolism and distribution can significantly impact the plasma concentrations of N-desmethyl imatinib.

Polymorphisms in Cytochrome P450 Enzymesnih.govamegroups.cn

Imatinib is primarily metabolized into this compound by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C8. nih.govnih.gov Genetic polymorphisms in these enzymes can alter their activity, leading to variations in the rate of imatinib metabolism and, consequently, the levels of its N-desmethyl metabolite.

While CYP3A4 has long been considered a major player in imatinib metabolism, some research suggests that its role might be more complex due to auto-inhibition at steady-state concentrations. nih.govamegroups.cn This has led to a growing interest in the contribution of CYP2C8. nih.govamegroups.cn Studies have shown that certain CYP2C8 polymorphisms, such as CYP2C83 and CYP2C84, can influence imatinib metabolism. For instance, the CYP2C83 allele has been associated with increased imatinib N-demethylation in vitro, while the CYP2C84 allele has been linked to decreased metabolism. amegroups.cn However, the clinical impact of CYP2C8 polymorphisms on this compound levels has yielded conflicting results across different studies and populations, highlighting the need for further research. nih.gov

Polymorphisms in CYP3A5 have also been investigated, but studies have generally reported no significant association with imatinib trough concentrations. frontiersin.orgresearchgate.net The activity of CYP3A4 itself is not always the primary determinant of plasma concentrations of imatinib and this compound, suggesting it may not be the rate-limiting step in imatinib's pharmacokinetics. researchgate.net

Polymorphisms in Drug Transporters (e.g., ABCB1, OCT1, ABCG2)frontiersin.orgthieme-connect.detandfonline.comfrontiersin.org

Drug transporters are crucial for the influx and efflux of imatinib and this compound in various tissues, including the liver and target cancer cells. Polymorphisms in the genes encoding these transporters can affect drug distribution and elimination, thereby influencing plasma and intracellular concentrations.

OCT1 (Organic Cation Transporter 1): The role of OCT1 in imatinib uptake has been a subject of debate, with a significant body of evidence now suggesting it is not a major contributor to imatinib transport. amegroups.cn However, some research indicates a potential influence on this compound levels. For example, a study in Egyptian chronic myeloid leukemia (CML) patients observed that lower mRNA expression of OCT1 was associated with higher peak plasma concentrations of this compound. thieme-connect.deresearchgate.net

ABCG2 (Breast Cancer Resistance Protein): ABCG2 is another important efflux transporter for imatinib. amegroups.cnmdpi.com Polymorphisms in the ABCG2 gene, such as 421C>A and 34G>A, have been extensively investigated. frontiersin.orgresearchgate.net The ABCG2 421C>A polymorphism, which can alter transporter function, has been linked to changes in imatinib pharmacokinetics, particularly in individuals with low plasma levels of alpha-1-acid glycoprotein (B1211001) (AGP). frontiersin.org In one study, the wild allele (CC) of the ABCG2 421C>A genotype was associated with a significantly higher plasma peak of this compound. frontiersin.org Conversely, another study found that lower mRNA expression of ABCG2 was linked to higher peak plasma concentrations of this compound. thieme-connect.deresearchgate.net The conflicting results highlight the complexity of these interactions. tandfonline.com

Gene (Transporter)PolymorphismReported Effect on this compound LevelsReference
ABCB1 (P-glycoprotein)1236 C>THeterozygous CT genotype associated with lower trough concentrations. frontiersin.org
OCT1 (Organic Cation Transporter 1)Low mRNA expressionAssociated with higher peak plasma concentrations. thieme-connect.deresearchgate.net
ABCG2 (Breast Cancer Resistance Protein)421C>A (CC genotype)Associated with higher peak plasma concentrations. frontiersin.org
ABCG2 (Breast Cancer Resistance Protein)Low mRNA expressionAssociated with higher peak plasma concentrations. thieme-connect.deresearchgate.net

This compound as a Potential Pharmacodynamic Biomarkerfrontiersin.org

The monitoring of this compound levels, in addition to the parent drug, is being explored for its potential to serve as a pharmacodynamic biomarker to predict treatment response and toxicity.

Correlation with Cellular and Molecular Responsesfrontiersin.orgthieme-connect.de

Several studies have investigated the relationship between imatinib and this compound concentrations and clinical outcomes. Higher plasma levels of imatinib have been correlated with achieving complete cytogenetic response (CCyR) and major molecular response (MMR). nih.gov While the direct correlation of this compound alone with response is less established, its contribution to the total active drug exposure is considered important. tandfonline.com

The ratio of this compound to imatinib can vary widely among patients, suggesting that evaluating this metabolite could provide additional valuable information for assessing patient exposure and predicting treatment outcomes. tandfonline.com For instance, in patients with gastrointestinal stromal tumors (GIST), imatinib-induced myelosuppression was found to be dependent on the plasma concentrations of both imatinib and this compound. nih.gov

Assessment of Total (Imatinib + this compound) Concentrationsfrontiersin.orgthieme-connect.de

Given that this compound possesses pharmacological activity similar to its parent compound, there is a growing rationale for assessing the total plasma concentration of both imatinib and its metabolite. mdpi.comtandfonline.com This approach may provide a more accurate representation of the total therapeutic exposure and could be more predictive of clinical response than measuring imatinib alone. tandfonline.com

The concept of a target therapeutic range for total plasma exposure is already utilized for other tyrosine kinase inhibitors. tandfonline.com For imatinib, establishing a clear cutoff for the total concentration could aid in clinical decision-making. tandfonline.com A study on GIST patients suggested investigating the effects of total (imatinib + this compound) minimum concentrations on treatment efficacy. frontiersin.org The large inter-individual variability observed in the unbound fractions of both imatinib and this compound further supports the potential relevance of monitoring these concentrations as markers for therapeutic outcomes. researchgate.net

FindingImplication for this compound as a BiomarkerReference
Wide interpatient variability in this compound/imatinib ratios.Evaluating the metabolite could provide additional value in assessing patient exposure and outcome. tandfonline.com
Imatinib-induced myelosuppression is dependent on both imatinib and this compound concentrations.Monitoring this compound may help predict and manage toxicity. nih.gov
This compound has pharmacological activity similar to imatinib.Calculating total plasma exposure (imatinib + this compound) may better define the therapeutic range. tandfonline.com
Large inter-individual variability in the unbound fraction of this compound.Warrants further evaluation of the pharmacokinetic-pharmacodynamic relationship as a potential marker of therapeutic outcomes. researchgate.net

Future Directions in Model-Informed Drug Development and Precision Approachesresearchgate.netnih.govfrontiersin.org

The development of physiologically based pharmacokinetic (PBPK) models for imatinib and this compound represents a significant step towards model-informed drug development and precision medicine. researchgate.netnih.gov These models integrate data on drug metabolism, transport, and patient-specific factors to simulate drug behavior in the body. researchgate.net

PBPK models can be used to predict drug-drug interactions, which is crucial given that imatinib is a substrate and inhibitor of multiple CYP enzymes. researchgate.netresearchgate.netuni-saarland.de By simulating various scenarios, these models can help anticipate the impact of co-administered drugs on the plasma levels of both imatinib and this compound. researchgate.netnih.gov

Furthermore, these models hold promise for optimizing dosing regimens, including in pediatric populations. frontiersin.org Future research will likely focus on incorporating genetic polymorphism data into these models to allow for more personalized predictions of drug exposure and response. nih.govuni-saarland.de This could facilitate the development of clinically implementable pharmacokinetic/pharmacodynamic models that, when adjusted for relevant pharmacogenetics, could improve individual dosing strategies. researchgate.net The ultimate goal is to use these advanced modeling and simulation tools to enhance the clinical safety and efficacy of imatinib treatment. uni-saarland.de

Emerging Research and Future Perspectives on N Desmethyl Imatinib

Elucidation of Novel Target Interactions

N-Desmethyl imatinib (B729), the primary active metabolite of the tyrosine kinase inhibitor (TKI) imatinib, has demonstrated interactions with various cellular components beyond its well-known targets. diva-portal.orgnih.gov While its potency against the BCR-ABL oncoprotein is reported to be approximately three times lower than that of its parent compound, imatinib, emerging research continues to explore its broader interaction profile. nih.govuni-saarland.de

Recent studies have investigated the interactions of N-desmethyl imatinib with drug transporters, which play a crucial role in its disposition and potential for drug-drug interactions. It has been identified as a substrate for the ATP-binding cassette (ABC) transporters P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2). diva-portal.orgmdpi.com In fact, research suggests that this compound is a better substrate for both ABCB1 and ABCG2 compared to imatinib itself. diva-portal.org This finding may have implications for patients with high cytochrome P450 3A (CYP3A) activity, the primary enzyme responsible for converting imatinib to this compound. diva-portal.org

Furthermore, this compound exhibits inhibitory effects on organic cation transporters (OCTs) and multidrug and toxic compound extrusion (MATE) proteins. nih.govaacrjournals.org Specifically, it has shown potent and selective inhibition of MATE1, similar to imatinib. nih.govaacrjournals.org However, its inhibitory effect on these transporters in a clinical setting may be limited due to its plasma concentrations being approximately 10-fold lower than that of imatinib. nih.gov

Beyond transporters, in vitro studies have indicated that this compound binds to the c-Abl catalytic domain, preventing substrate phosphorylation and inhibiting c-Abl-mediated signaling pathways. medchemexpress.commedchemexpress.com This interaction has prompted investigations into its potential role in neurodegenerative diseases like Parkinson's disease, where c-Abl activity is implicated. medchemexpress.commedchemexpress.com

Interactions of this compound with Cellular Transporters
Transporter FamilySpecific TransporterInteraction TypeReference
ATP-binding cassette (ABC)P-glycoprotein (ABCB1)Substrate diva-portal.org
ATP-binding cassette (ABC)Breast Cancer Resistance Protein (ABCG2)Substrate diva-portal.org
Solute Carrier (SLC)Multidrug and Toxin Extrusion Protein 1 (MATE1)Inhibitor nih.govaacrjournals.org

Advanced Pharmacokinetic-Pharmacodynamic Modeling Applications

Whole-body physiologically based pharmacokinetic (PBPK) models have been developed to simulate the absorption, distribution, metabolism, and excretion (ADME) of both imatinib and this compound. nih.govuni-saarland.denih.gov These models incorporate key physiological parameters and in vitro data to predict plasma concentration-time profiles. nih.govuni-saarland.denih.gov For instance, a parent-metabolite PBPK model was developed using 60 plasma concentration-time profiles from both healthy subjects and cancer patients to accurately describe the pharmacokinetics of both compounds. nih.govuni-saarland.denih.gov

These models have been instrumental in predicting drug-drug interactions (DDIs). nih.govnih.gov Given that both imatinib and this compound are substrates and inhibitors of various cytochrome P450 enzymes (including CYP2C8 and CYP3A4) and drug transporters, the potential for DDIs is significant. nih.govuni-saarland.denih.gov PBPK models have been successfully used to predict the impact of co-administered drugs on imatinib and this compound concentrations, and vice versa. nih.govnih.gov

Population pharmacokinetic models have also been employed to analyze the variability in drug exposure among patients. researchgate.net These analyses have revealed that factors such as plasma alpha-1-acid glycoprotein (B1211001) (AAG) levels can influence the pharmacokinetics of imatinib and, consequently, the formation of this compound. researchgate.net Understanding these sources of variability is crucial for personalizing treatment strategies.

Pharmacokinetic Parameters of Imatinib and this compound
ParameterImatinibThis compoundReference
Elimination Half-Life (t½)~18 hours~40 - 74.3 hours drugbank.comascopubs.org
Primary Metabolizing EnzymesCYP3A4, CYP2C8CYP3A4, CYP2C8 nih.govuni-saarland.de

High-Throughput Screening for this compound Modulators

High-throughput screening (HTS) is a powerful drug discovery methodology that allows for the rapid testing of large chemical libraries to identify molecules that modulate the activity of a specific biological target. umich.edu In the context of this compound, HTS could be employed to discover compounds that either enhance its therapeutic effects or mitigate its potential off-target activities.

HTS assays can be designed to screen for modulators of the enzymes responsible for the metabolism of this compound, such as CYP2C8 and CYP3A4. nih.govuni-saarland.de Identifying inhibitors or inducers of these enzymes could help in managing drug-drug interactions and optimizing therapeutic outcomes.

Another application of HTS is in the search for modulators of the drug transporters that handle this compound, including ABCB1 and ABCG2. diva-portal.org Compounds that inhibit these efflux pumps could potentially increase the intracellular concentration of this compound in target cancer cells, thereby enhancing its efficacy. Conversely, identifying compounds that enhance its efflux from non-target tissues could help in reducing potential toxicities.

Furthermore, HTS can be utilized to screen for molecules that directly interact with this compound's targets or downstream signaling pathways. This could lead to the discovery of novel combination therapies that work synergistically with this compound to overcome drug resistance or improve treatment efficacy. Bioactive compound libraries and drug metabolite libraries are commercially available resources that can be used in such screening campaigns. medchemexpress.com

Role in Overcoming Tyrosine Kinase Inhibitor Resistance

Resistance to tyrosine kinase inhibitors (TKIs) like imatinib is a significant clinical challenge. nih.govmdpi.com Resistance mechanisms can be broadly categorized as BCR-ABL1-dependent, often involving mutations in the kinase domain, or BCR-ABL1-independent, which can involve the activation of alternative signaling pathways. nih.govfrontiersin.org

While this compound is generally less potent than imatinib against wild-type BCR-ABL1, its role in the context of resistance is an area of active investigation. nih.govuni-saarland.de The development of second and third-generation TKIs, such as dasatinib, nilotinib, and ponatinib, was driven by the need to overcome imatinib resistance, particularly that caused by specific BCR-ABL1 mutations like T315I. nih.govtandfonline.com

Furthermore, the activation of alternative oncogenic pathways is a known mechanism of acquired resistance to TKIs. nih.gov Research into the broader target profile of this compound may reveal its potential to modulate some of these alternative pathways, which could be exploited to overcome resistance. For instance, studies have explored the role of circular RNAs and the HIF-1 pathway in imatinib resistance, presenting potential new targets for therapeutic intervention. rjpbr.com

常见问题

Q. How can researchers identify and characterize N-Desmethyl Imatinib in biological samples?

Methodological Answer:

  • Use liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) for high-resolution identification. Compare retention times and fragmentation patterns with reference standards to confirm structural identity .
  • For quantification in human plasma, employ two-dimensional liquid chromatography (2D-LC) to achieve high sensitivity (intra-day and inter-day RSD <5.0%) and resolve matrix interferences .
  • Validate methods using parameters like linearity, precision, accuracy, and limit of detection (LOD). Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. What is the pharmacokinetic role of this compound in therapeutic monitoring?

Methodological Answer:

  • Monitor plasma concentrations of this compound alongside imatinib to assess metabolic conversion rates. In clinical studies, metabolite-to-parent drug ratios (e.g., 1.8×10⁻³ at 20 minutes to 3.97×10⁻³ at 4 hours post-administration) indicate gradual accumulation .
  • Use population pharmacokinetic modeling to account for inter-individual variability in CYP3A4/5 activity, which drives N-desmethylation. Include covariates like age, hepatic function, and co-administered drugs (e.g., CYP inhibitors/inducers) .

Q. Which analytical techniques are optimal for quantifying this compound in complex matrices?

Methodological Answer:

  • High-performance liquid chromatography (HPLC) with UV detection is suitable for routine analysis, achieving baseline separation from imatinib and its oxidative byproducts (e.g., imatinib-piperazine-N-oxide) .
  • For trace-level detection in tissue samples (e.g., Schistosoma mansoni), prioritize LC-QTOF-MS due to its superior sensitivity and ability to distinguish isotopic patterns .

Advanced Research Questions

Q. How should researchers design experiments to study this compound metabolism in non-human models?

Methodological Answer:

  • Select model organisms (e.g., S. mansoni) with conserved CYP450 pathways. Dose imatinib at clinically relevant concentrations (e.g., 20–100 μM) and collect samples at multiple timepoints (e.g., 20 min to 4 hours) to track metabolite kinetics .
  • Include negative controls (e.g., CYP450 inhibitors) to confirm enzymatic involvement. Validate findings against human liver microsome assays .

Q. How can contradictions in metabolite detection across studies be resolved?

Methodological Answer:

  • Investigate methodological disparities: Lower-concentration studies (e.g., 20 μM imatinib) may fail to detect this compound due to LOD limitations. Use signal-to-noise ratio (S/N) thresholds and confirm detection via spiked recovery experiments .
  • Replicate conflicting studies under standardized conditions (e.g., identical LC-MS parameters) and share raw data for cross-validation .

Q. What strategies optimize this compound detection in low-abundance scenarios?

Methodological Answer:

  • Implement solid-phase extraction (SPE) for plasma sample cleanup, improving recovery rates by >90% .
  • Use stable isotope-labeled internal standards (e.g., this compound-d8) to correct for ion suppression/enhancement in mass spectrometry .

Q. How should metabolite monitoring be integrated into clinical trial protocols?

Methodological Answer:

  • Include pharmacokinetic sampling schedules aligned with imatinib administration (e.g., pre-dose, 1, 2, 4, 8, and 24 hours post-dose). Use sparse sampling designs to minimize patient burden .
  • Document analytical methods in the Investigator’s Brochure (IB) , specifying validation parameters and reference ranges for regulatory compliance .

Q. What statistical approaches are recommended for analyzing pharmacokinetic data?

Methodological Answer:

  • Apply non-compartmental analysis (NCA) to calculate AUC, Cmax, and t1/2. For population modeling, use nonlinear mixed-effects software (e.g., NONMEM) to assess covariates .
  • Report variability using %RSD for intra/inter-day precision and 95% confidence intervals for mean estimates .

Q. How can reproducibility in metabolite studies be ensured?

Methodological Answer:

  • Adhere to ICH Q2(R1) guidelines for method validation, including robustness testing (e.g., column lot variations, mobile phase pH adjustments) .
  • Publish detailed experimental protocols (e.g., LC-MS gradients, extraction procedures) in supplementary materials to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Desmethyl imatinib
Reactant of Route 2
Reactant of Route 2
N-Desmethyl imatinib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。